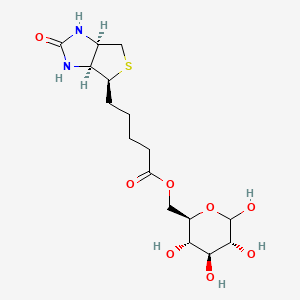

Biotin-D-Glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O8S |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C16H26N2O8S/c19-10(25-5-8-12(20)13(21)14(22)15(23)26-8)4-2-1-3-9-11-7(6-27-9)17-16(24)18-11/h7-9,11-15,20-23H,1-6H2,(H2,17,18,24)/t7-,8+,9-,11-,12+,13-,14+,15?/m0/s1 |

InChI Key |

KTMYRZMFYBLHFO-RXQVDGKZSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OCC3C(C(C(C(O3)O)O)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-D-Glucose, a crucial conjugate molecule in various biomedical research applications. This document details the experimental protocols for its synthesis, methods for its characterization, and presents relevant data in a structured format for clarity and ease of comparison.

Introduction

This compound is a synthetic conjugate that links the vitamin biotin to a D-glucose molecule. This bifunctional molecule leverages the high-affinity interaction between biotin and avidin (or streptavidin) for detection and purification, while the glucose moiety allows for targeting of glucose transporters and other glucose-binding proteins. Its application is pivotal in studying glucose metabolism, insulin signaling, and for the targeted delivery of therapeutic agents to cells with high glucose uptake, such as cancer cells.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical strategies. A common and effective method involves the reaction of biotin hydrazide with D-glucose. This approach relies on the formation of a stable hydrazone linkage between the aldehyde group of the open-chain form of glucose and the hydrazide group of biotin.

Synthesis Workflow

The synthesis workflow involves the activation of the anomeric carbon of D-glucose and subsequent coupling with biotin hydrazide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydrazide Coupling

This protocol is adapted from established methods for the biotinylation of carbohydrates.

Materials:

-

D-Glucose

-

Biotin Hydrazide

-

Anhydrous Dimethylformamide (DMF)

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaCNBH₃)

-

Methanol

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve D-glucose (1 equivalent) and biotin hydrazide (1.2 equivalents) in anhydrous DMF.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Initiation of Reaction: Stir the mixture at room temperature for 2 hours to facilitate the formation of the hydrazone intermediate.

-

Reduction (Optional but Recommended for Stability): Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight. This step reduces the hydrazone bond to a more stable secondary amine linkage.

-

Quenching the Reaction: Quench the reaction by the slow addition of methanol.

-

Precipitation and Washing: Precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether. Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the crude product under vacuum.

Purification

The crude this compound is purified using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Fractions containing the pure product are collected, pooled, and lyophilized to yield this compound as a white solid.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₈N₂O₇S |

| Molecular Weight | 406.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show characteristic peaks for both the biotin and glucose moieties. Key signals include those for the anomeric proton of glucose (around 4.5-5.2 ppm), the protons of the glucose ring (3.2-4.0 ppm), and the protons of the biotin molecule, including those on the ureido and thiophene rings.

-

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum will display signals corresponding to the six carbons of the glucose unit and the ten carbons of the biotin molecule.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 407.45. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the biotin side chain.

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

The purity of the synthesized this compound is determined by analytical HPLC. A single sharp peak at the expected retention time indicates a high degree of purity.

| Parameter | Result |

| Purity | >95% (as determined by HPLC) |

| Yield | 60-70% (typical) |

Biological Application: Targeting Glucose Transporters

This compound is a valuable tool for studying glucose transporters (GLUTs), which are integral membrane proteins that facilitate the transport of glucose across the plasma membrane. The biotin tag allows for the detection and isolation of GLUT proteins that have bound the glucose analog.

Conceptual Signaling Pathway for GLUT Interaction

The following diagram illustrates the conceptual pathway of this compound interacting with a glucose transporter on a cell membrane.

Caption: Conceptual pathway of this compound interaction.

Conclusion

This technical guide has outlined the synthesis, characterization, and a key application of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular imaging. The ability to specifically label and track glucose-binding proteins makes this compound an indispensable tool in advancing our understanding of cellular metabolism and developing novel therapeutic strategies.

An In-depth Technical Guide to Biotinylated Glucose: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated glucose is a chemically modified glucose molecule that incorporates a biotin moiety. This dual functionality makes it an invaluable tool in a wide range of biomedical research applications. The glucose component allows it to interact with glucose transporters and other glucose-binding proteins, while the biotin tag provides a high-affinity handle for detection, purification, and quantification through its exceptionally strong and specific interaction with avidin or streptavidin. This guide provides a comprehensive overview of the chemical and physical properties of biotinylated glucose, detailed experimental protocols for its synthesis and use, and its application in studying cellular signaling pathways.

Chemical and Physical Properties

Biotinylated glucose can refer to a variety of specific chemical structures, depending on the linkage between the glucose and biotin molecules. These variations can influence the molecule's overall properties. The data presented below pertains to common forms of biotinylated glucose derivatives.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C16H26N2O8S | For a common form of Biotin-D-Glucose.[1][2] |

| Molecular Weight | 406.45 g/mol | For a common form of this compound.[1][2] |

| Solubility | ||

| in DMSO | 100 mg/mL (246.03 mM)[2] | May require ultrasonication to fully dissolve. |

| in Water/Aqueous Buffers | Sparingly soluble | For many biotin derivatives, dissolving in DMSO first and then diluting into aqueous buffer is recommended. |

| Stability and Storage | ||

| Solid Form | Store at -20°C, protected from light. | |

| In Solvent | Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. The biotin-protein bond is generally stable for long periods at -80°C. |

Experimental Protocols

Synthesis of Biotinylated Glucose via Hydrazide Chemistry

This protocol describes a common method for biotinylating glucose through the reaction of its aldehyde group with a biotin hydrazide derivative. In its cyclic hemiacetal form, glucose is in equilibrium with its open-chain aldehyde form, which can react with hydrazides to form a stable hydrazone bond.

Materials:

-

D-Glucose

-

Biotin-LC-Hydrazide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 6.0

-

Sodium Cyanoborohydride (NaCNBH3)

-

Dialysis tubing or desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve D-glucose in PBS (pH 6.0) to a final concentration of 100 mM.

-

Dissolve Biotin-LC-Hydrazide in anhydrous DMSO to create a 50 mM stock solution. This may require gentle warming.

-

-

Reaction Mixture:

-

In a reaction vessel, combine the D-glucose solution with the Biotin-LC-Hydrazide stock solution. A molar excess of the biotin hydrazide is typically used.

-

Add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM. This reducing agent will stabilize the hydrazone bond to a more stable secondary amine bond.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Purification:

-

Remove the unreacted biotin hydrazide and other small molecules by dialysis against PBS or by using a desalting column.

-

-

Verification:

-

The successful synthesis of biotinylated glucose can be confirmed by techniques such as Mass Spectrometry or NMR.

-

Cell Surface Protein Labeling with Biotinylated Glucose

This protocol is designed to label cell surface proteins that bind to glucose, such as glucose transporters (GLUTs).

Materials:

-

Cells in culture expressing the target glucose-binding protein(s)

-

Biotinylated glucose

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS to remove media and stop cellular processes.

-

-

Biotinylation:

-

Incubate the cells with a solution of biotinylated glucose in PBS at 4°C for 30-60 minutes. The low temperature minimizes endocytosis of the labeled proteins.

-

-

Quenching and Lysis:

-

Wash the cells three times with ice-cold PBS to remove unbound biotinylated glucose.

-

Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., a specific GLUT isoform).

-

Pull-Down Assay to Identify Glucose-Binding Proteins

This protocol describes a pull-down assay to identify unknown proteins that interact with glucose.

Materials:

-

Biotinylated glucose

-

Cell or tissue lysate

-

Streptavidin-coated magnetic beads

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high salt/low pH buffer)

-

Mass spectrometry or Western blotting reagents for protein identification

Procedure:

-

Bead Preparation:

-

Wash the streptavidin-coated magnetic beads with the binding/wash buffer according to the manufacturer's instructions.

-

-

Immobilization of Bait:

-

Incubate the washed beads with a solution of biotinylated glucose for 1 hour at room temperature to immobilize the "bait".

-

Wash the beads to remove unbound biotinylated glucose.

-

-

Binding of Prey:

-

Incubate the biotinylated glucose-coated beads with the cell or tissue lysate for 2-4 hours at 4°C. The lysate contains the potential "prey" proteins.

-

-

Washing:

-

Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using the chosen elution buffer.

-

-

Identification:

-

Identify the eluted proteins using mass spectrometry for a broad-scale discovery approach or by Western blotting if a specific interacting protein is hypothesized.

-

Signaling Pathways and Experimental Workflows

Biotinylated glucose is a key reagent for studying the trafficking of glucose transporters, particularly in response to insulin signaling.

Insulin-Stimulated GLUT4 Translocation Pathway

Insulin binding to its receptor on the surface of fat and muscle cells initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow: Identifying Glucose Transporter Interacting Proteins

The following diagram illustrates a typical workflow for identifying proteins that interact with a specific glucose transporter using biotinylated glucose and co-immunoprecipitation.

Caption: Workflow for identifying glucose transporter interacting proteins.

Conclusion

Biotinylated glucose is a versatile and powerful tool for researchers in cell biology, biochemistry, and drug development. Its ability to mimic native glucose allows for the specific targeting of glucose-related biological processes, while the robust biotin-avidin interaction provides a reliable method for detection and purification. The protocols and information provided in this guide offer a solid foundation for the successful application of biotinylated glucose in a variety of experimental contexts. As our understanding of glucose metabolism and its role in disease continues to grow, so too will the importance of innovative research tools like biotinylated glucose.

References

An In-depth Technical Guide to the Fluorescent Properties and Applications of Biotin-D-Glucose Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Bifunctional Biotin-D-Glucose Probe

The monitoring of glucose uptake in living cells is fundamental to research in metabolic diseases, oncology, and neuroscience. While fluorescent D-glucose analogs have become indispensable tools for visualizing this process, the addition of a biotin moiety creates a powerful bifunctional probe. A this compound fluorescent probe is a synthetic molecule where D-glucose is chemically linked to both a fluorophore and a biotin tag. This design allows for:

-

Real-time Visualization: The fluorescent tag enables the tracking of glucose transport across the cell membrane and its accumulation within the cell using techniques like fluorescence microscopy and flow cytometry.

-

Affinity-Based Applications: The biotin tag serves as a high-affinity handle for interaction with avidin or streptavidin. This allows for subsequent detection, quantification, or isolation of the probe and its associated cellular components (e.g., glucose transporters).

This guide provides a comprehensive overview of the design, fluorescent properties, and experimental applications of these advanced molecular probes.

Probe Design and Synthesis

The core structure of a this compound fluorescent probe involves a glucose molecule, a fluorescent reporter, and a biotin handle. The synthesis strategy typically involves sequential conjugation reactions to attach the fluorophore and biotin to specific positions on the glucose molecule, often using chemical linkers to ensure that neither tag interferes with the other's function or with the probe's recognition by glucose transporters.

A generalized synthetic workflow is outlined below. The process begins with a protected glucose derivative, allowing for site-specific modifications. An exit vector is established for attaching a linker, which then serves as an anchor for coupling with both the fluorescent dye and the biotin moiety.

Caption: Generalized workflow for the synthesis of a this compound fluorescent probe.

Fluorescent Properties of Core Fluorophores

The choice of fluorophore is critical and dictates the probe's spectral properties, brightness, and photostability. While the conjugation to glucose and biotin can slightly alter these characteristics, the properties of the parent dye provide a strong indication of the probe's performance.

| Fluorophore Class | Common Examples Conjugated to Glucose | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |

| Nitrobenzofurazan | 2-NBDG, 6-NBDG | ~465-475 | ~535-550 | Low to Moderate | Low |

| Fluorescein | Fluorescein-Glucose | ~490-498 | ~514-520 | High | Low |

| Cyanine Dyes | Cy3-Glucose | ~550-555 | ~565-570 | Moderate | Moderate |

| Cy5-Glucose | ~644-650 | ~665-670 | Moderate | High | |

| Cy5.5-2DG | ~675 | ~695 | Moderate | High | |

| Rhodamine | Rhodamine-Glucose | ~540-555 | ~565-580 | High | High |

| Quantum Dots | Qdot-Glucose Conjugates | Broad (e.g., 405) | Tunable (e.g., 525-655) | Very High | Very High |

Note: Quantum Yield (Φ) and Photostability are highly dependent on the molecular environment. The values presented are for general comparison. Photobleaching is an irreversible loss of fluorescence upon exposure to excitation light.[1][2][3][4]

Experimental Protocols

Real-time Monitoring of Glucose Uptake via Fluorescence Microscopy

This protocol allows for the visualization of glucose transport into adherent cells.

A. Materials

-

Cells of interest cultured on glass-bottom dishes or chamber slides.

-

This compound fluorescent probe.

-

Glucose-free imaging buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Positive control (e.g., insulin for insulin-responsive cells).

-

Negative control/inhibitor (e.g., Cytochalasin B or Phloretin).

-

Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).

B. Protocol

-

Cell Preparation: Seed cells to achieve 60-80% confluency on the day of the experiment.

-

Starvation: Wash cells twice with warm PBS and replace the culture medium with glucose-free imaging buffer. Incubate for 1-2 hours at 37°C to lower basal glucose levels.[5]

-

Baseline Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence image before adding the probe.

-

Probe Incubation: Add the this compound fluorescent probe to the imaging buffer at a final concentration of 50-200 µM. Immediately begin time-lapse image acquisition.

-

Stimulation/Inhibition:

-

For stimulation, add insulin (e.g., 100 nM) and continue imaging to observe an increase in glucose uptake.

-

For inhibition, pre-incubate a separate set of cells with a glucose transporter inhibitor (e.g., 10 µM Cytochalasin B) for 30 minutes before adding the probe.

-

-

Data Acquisition: Capture images every 1-5 minutes for a total of 30-60 minutes.

-

Data Analysis: Quantify the mean fluorescence intensity within individual cells over time using image analysis software.

Caption: Experimental workflow for monitoring glucose uptake by fluorescence microscopy.

Quantitative Analysis of Glucose Uptake by Flow Cytometry

This protocol provides a high-throughput method for quantifying glucose uptake in a cell population.

A. Materials

-

Suspension or trypsinized adherent cells.

-

This compound fluorescent probe.

-

Glucose-free buffer (e.g., PBS).

-

FACS buffer (PBS with 2% FBS).

-

Flow cytometer with a laser line appropriate for the probe's excitation spectrum.

B. Protocol

-

Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells per sample.

-

Starvation: Wash cells twice with glucose-free buffer and resuspend in the same buffer. Incubate for 1 hour at 37°C.

-

Probe Incubation: Add the this compound fluorescent probe to a final concentration of 100 µM. Incubate for 30 minutes at 37°C, protected from light. Include a negative control sample without the probe.

-

Stopping the Reaction: Stop the uptake by adding 2 mL of ice-cold FACS buffer and immediately centrifuging the cells at 200 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold FACS buffer to remove extracellular probe.

-

Resuspension: Resuspend the final cell pellet in 0.5 mL of ice-cold FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.

-

Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. The MFI is directly proportional to the amount of glucose uptake.

Affinity Pull-Down of Probe-Associated Proteins

The biotin tag allows for the isolation of proteins that have interacted with the probe, such as glucose transporters.

A. Materials

-

Cells treated with this compound fluorescent probe.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-coated magnetic beads or agarose resin.

-

Wash buffers.

-

Elution buffer (e.g., SDS-PAGE sample buffer).

B. Protocol

-

Cell Treatment: Treat cells with the this compound probe as described in the microscopy or flow cytometry protocols.

-

Lysis: After treatment and washing, lyse the cells on ice with lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Binding: Add streptavidin-coated beads to the clarified lysate and incubate with rotation for 1-2 hours at 4°C to allow the biotinylated probe to bind.

-

Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against specific glucose transporters (e.g., GLUT1, GLUT4).

Signaling Pathways and Mechanisms

Glucose Transport Mechanism

Fluorescent glucose analogs like the this compound probe are transported into the cell primarily by Glucose Transporter (GLUT) proteins. Once inside, probes modified at the C-2 position (like 2-NBDG) can be phosphorylated by hexokinase, which traps them within the cell, leading to signal accumulation. The biotin tag can be used after imaging or uptake assays to investigate these transporters.

Caption: Cellular uptake and subsequent applications of a this compound probe.

Insulin Signaling Pathway and GLUT4 Translocation

In muscle and adipose cells, insulin is a primary regulator of glucose uptake. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing the number of transporters available to import glucose. A this compound probe can be used to measure the functional outcome of this pathway's activation.

Caption: Key steps in the insulin signaling cascade leading to GLUT4 translocation.

Conclusion

This compound fluorescent probes represent a sophisticated class of chemical tools for cell biology and drug discovery. Their dual functionality enables not only the dynamic visualization of glucose transport but also the subsequent biochemical analysis of the transport machinery. By providing quantitative data on glucose uptake and a means to isolate associated proteins, these probes offer a multi-faceted approach to dissecting cellular metabolism and its regulation. Careful selection of the fluorophore and optimization of experimental protocols are paramount to leveraging the full potential of these powerful reagents.

References

The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanism of Biotin-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of biotin to therapeutic or imaging agents is a widely explored strategy for targeted delivery, primarily leveraging the overexpression of the Sodium-dependent Multivitamin Transporter (SMVT) in various pathological conditions. The addition of a glucose moiety to biotin, creating Biotin-D-Glucose, introduces a fascinating dual-targeting potential, with the possibility of engaging both the SMVT and the ubiquitous glucose transporters (GLUTs). This technical guide provides a comprehensive overview of the putative cellular uptake mechanisms of this compound, drawing upon the established transport kinetics and pathways of its constituent molecules. We present a hypothesized dual-transporter model, detail the requisite experimental protocols for its validation, and provide quantitative data for biotin and glucose transport to serve as a baseline for future investigations. Furthermore, we illustrate the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions at play.

Introduction

Biotin (Vitamin B7) is an essential water-soluble vitamin critical for various metabolic processes. Its cellular uptake is primarily mediated by the Sodium-dependent Multivitamin Transporter (SMVT), a member of the solute carrier family (SLC5A6).[1] The overexpression of SMVT in several cancer cell lines has made it an attractive target for the delivery of conjugated drugs and imaging agents. Concurrently, the elevated glucose consumption of many tumors, known as the Warburg effect, is facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1.[2][3]

The molecule this compound, a conjugate of biotin and D-glucose, is commercially available as a fluorescent dye for biological research. However, a detailed understanding of its cellular uptake mechanism is not well-documented. This guide posits a dual-uptake model for this compound, involving both SMVT and GLUT transporters, and provides the scientific framework necessary to investigate this hypothesis. Understanding this mechanism is paramount for its effective use in cell tracking and for the rational design of novel biotin-glucose conjugates in targeted drug delivery.

Proposed Cellular Uptake Mechanism of this compound

We hypothesize that this compound is recognized and transported by both SMVT and GLUT family transporters. The extent to which each transporter contributes to the overall uptake is likely cell-type dependent, influenced by the relative expression levels of SMVT and the various GLUT isoforms.

The Role of the Sodium-dependent Multivitamin Transporter (SMVT)

SMVT is a well-characterized transporter responsible for the sodium-dependent uptake of biotin, pantothenic acid, and lipoic acid. The transport process is active, meaning it can move substrates against their concentration gradient, driven by the sodium gradient across the cell membrane. A critical determinant for substrate recognition by SMVT is the presence of a free carboxyl group on the vitamin. The conjugation of D-glucose to biotin, likely at the carboxyl group, may alter its affinity for SMVT. However, the potential for residual recognition cannot be discounted.

The Role of Glucose Transporters (GLUTs)

The GLUT family of proteins facilitates the transport of glucose and other hexoses across the plasma membrane via facilitated diffusion. GLUT1, in particular, is ubiquitously expressed and is responsible for basal glucose uptake in many cell types. Studies involving biotinylated bis(D-glucose) derivatives have demonstrated that such conjugates can act as effective labeling reagents for GLUT1 and GLUT4, indicating a direct interaction. It is therefore plausible that this compound is recognized as a substrate by GLUT transporters.

A Dual-Transporter Model

The proposed dual-uptake mechanism is depicted below. This model suggests that this compound can be transported into the cell via two independent pathways, offering a potential advantage in cellular targeting.

Quantitative Data on Biotin and Glucose Transport

While specific kinetic data for this compound is not yet available, the following tables summarize the known transport kinetics for biotin and glucose in commonly used cell lines. This information is crucial for designing and interpreting experiments aimed at elucidating the this compound uptake mechanism.

Table 1: Kinetic Parameters of Biotin Uptake via SMVT

| Cell Line | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Caco-2 | 8.77 | 259.9 | |

| HepG2 | Not specified as linear over 0.1-50 nM | Not applicable | |

| Pancreatic β-TC-6 | 22.24 ± 5.5 | Not specified | |

| Human Corneal Epithelial (HCEC) | 296.2 ± 25.9 | 77.2 ± 2.2 | |

| Retinal Pigment Epithelial (D407) | 863.8 ± 66.9 | 308.3 ± 10.7 |

Table 2: Kinetic Parameters of D-Glucose Uptake via GLUTs

| Transporter | Typical Km (mM) | Common Cell Types/Tissues | Reference |

| GLUT1 | 1-2 | Ubiquitous, high in erythrocytes and brain | |

| GLUT2 | 15-20 | Liver, pancreatic β-cells, intestine (basolateral) | |

| GLUT3 | <1 | Neurons | |

| GLUT4 | ~5 | Muscle, adipose tissue (insulin-responsive) | |

| Rhodotorula glutinis (yeast) | 0.012 & 0.055 | Yeast |

Experimental Protocols

To validate the proposed dual-uptake mechanism of this compound, a series of well-defined experiments are required. These include cellular uptake assays, competition studies, and transporter-specific inhibition assays.

General Cell Culture

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma, expresses SMVT and GLUT1), HepG2 (human liver carcinoma, expresses SMVT and GLUTs), and a cell line with low SMVT expression for control.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cellular Uptake Assay

This protocol aims to quantify the uptake of this compound into cultured cells.

-

Cell Seeding: Plate cells in 24-well plates and grow to confluence.

-

Starvation: Prior to the assay, wash cells twice with Krebs-Ringer buffer (in mM: 133 NaCl, 4.93 KCl, 1.23 MgSO4, 0.85 CaCl2, 5 glucose, 5 glutamine, 10 HEPES, pH 7.4) and incubate in the same buffer for 30 minutes at 37°C.

-

Uptake Initiation: Add Krebs-Ringer buffer containing fluorescently labeled this compound at various concentrations.

-

Incubation: Incubate for a predetermined time course (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold Krebs-Ringer buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

-

Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the total protein content of each well, determined by a Bradford or BCA protein assay.

Competition and Inhibition Assays

These experiments are crucial to identify the transporters involved in this compound uptake.

-

Protocol: Follow the general cellular uptake assay protocol.

-

Competition: In the uptake initiation step, co-incubate a fixed concentration of fluorescent this compound with an excess of unlabeled potential competitors:

-

SMVT Competitors: Biotin, pantothenic acid, desthiobiotin.

-

GLUT Competitors: D-glucose, 2-deoxy-D-glucose.

-

-

Inhibition: Pre-incubate the cells with specific transporter inhibitors for a short period (e.g., 15-30 minutes) before adding the fluorescent this compound.

-

GLUT Inhibitors: Phloretin, cytochalasin B.

-

Sodium-dependency (for SMVT): Replace NaCl with choline chloride in the Krebs-Ringer buffer to create a sodium-free environment.

-

-

Analysis: Compare the uptake of this compound in the presence and absence of competitors/inhibitors. A significant reduction in uptake suggests the involvement of the targeted transporter.

Signaling Pathways Regulating Transporter Expression

The expression of both SMVT and GLUT transporters is tightly regulated by intracellular signaling pathways, which can be influenced by substrate availability and cellular metabolic status.

Regulation of SMVT Expression

Biotin itself regulates the expression of its transporter, SMVT. In biotin-replete conditions, holocarboxylase synthetase (HCS) biotinylates histones at the SLC5A6 (SMVT) gene promoter, leading to gene repression and reduced SMVT synthesis. Conversely, in biotin-deficient states, these repressive marks are removed, leading to increased SMVT expression and enhanced biotin uptake.

Regulation of GLUT1 Expression and Trafficking

GLUT1 expression and localization to the plasma membrane are regulated by various stimuli, including growth factors, oncogenes, and cellular stress such as hypoxia. The PI3K/Akt/mTOR pathway is a key regulator of GLUT1 expression. Insulin can also stimulate the translocation of GLUT4 to the plasma membrane in muscle and adipose tissue, a process that is also PI3K-dependent.

Conclusion and Future Directions

The cellular uptake of this compound is likely a multifaceted process involving both the Sodium-dependent Multivitamin Transporter (SMVT) and glucose transporters (GLUTs). This dual-targeting capability presents both opportunities and challenges for its application in research and drug development. A thorough characterization of its transport kinetics and the relative contribution of each transporter family in different cell types is essential. The experimental protocols and foundational data provided in this guide offer a clear roadmap for researchers to elucidate the precise mechanism of this compound uptake. Future studies should focus on direct kinetic analysis of this compound transport, comprehensive competition assays, and the use of siRNA-mediated knockdown of specific transporters to definitively identify the key players in its cellular entry. Such knowledge will be invaluable for the strategic design of next-generation biotin and glucose-conjugated molecules for targeted diagnostics and therapeutics.

References

Early Studies on Biotin-Conjugated Glucose Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on biotin-conjugated glucose analogs. It covers their synthesis, experimental applications, and the biological pathways they interact with, drawing from early pioneering studies. This document is intended to serve as a comprehensive resource for professionals in cellular biology, biochemistry, and drug development, offering detailed insights into the core principles and methodologies established in this field.

Introduction

The conjugation of biotin to glucose analogs represents a significant advancement in the study of glucose transport and cellular metabolism. Early research in this area laid the groundwork for the development of sophisticated molecular probes for imaging, affinity labeling, and targeted drug delivery. The high-affinity interaction between biotin and avidin (or streptavidin) provides a powerful tool for the detection, purification, and visualization of these glucose analogs and their cellular targets. This guide focuses on the initial studies that first synthesized and characterized these important molecules and explored their utility in biological systems.

Synthesis of Biotin-Conjugated Glucose Analogs

Early synthetic strategies focused on creating stable conjugates that retained the biological activity of both the glucose moiety and the biotin tag. A key study by Hashimoto et al. in 2001 detailed the synthesis of biotinylated bis(D-glucose) derivatives designed for photoaffinity labeling of glucose transporters.[1] These approaches often involved multi-step reactions to link biotin to a glucose derivative, sometimes incorporating a spacer arm to minimize steric hindrance.

General Synthetic Scheme

The synthesis of biotin-conjugated glucose analogs typically follows a general workflow. This involves the activation of the carboxyl group of biotin, followed by its reaction with an amino-functionalized glucose derivative. The use of protecting groups is often necessary to ensure regioselectivity.

References

An In-Depth Technical Guide to Biotin-D-Glucose: Structure and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular probes is paramount. Biotin-D-Glucose, a conjugate of the essential vitamin biotin and the simple sugar D-glucose, serves as a valuable tool in various biological assays. This technical guide provides a detailed overview of its chemical structure, molecular weight, and a conceptual experimental workflow for its application in studying molecular interactions.

Core Molecular Attributes

This compound is a synthetic molecule that combines the high-affinity binding properties of biotin to streptavidin and avidin with the biological relevance of glucose. This dual nature allows for the specific targeting and subsequent detection or isolation of glucose-interacting proteins and cellular machinery.

Data Presentation: Molecular Properties

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₆N₂O₈S | [1] |

| Molecular Weight | 406.45 g/mol | [1][2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C, protect from light |

Conceptual Experimental Protocol: Pull-Down Assay

A primary application of this compound is in pull-down assays to identify and isolate proteins that interact with glucose. The following is a detailed, conceptual methodology for such an experiment.

Experimental Methodology

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Incubate the cells with this compound for a predetermined period to allow for cellular uptake and interaction with target proteins.

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess this compound.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors to release cellular proteins.

-

-

Streptavidin Bead Incubation:

-

Incubate the cell lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will result in the capture of this compound and any interacting proteins onto the beads.

-

-

Washing:

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by using a competitive elution buffer containing a high concentration of free biotin or by denaturing the proteins with a sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins using techniques such as SDS-PAGE followed by Western blotting or mass spectrometry to identify the glucose-interacting proteins.

-

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its use in a pull-down assay.

References

An In-depth Technical Guide on the Solubility and Stability of Biotin-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-D-Glucose, a conjugate molecule of increasing interest in biomedical research and drug development. This document collates available data on its physicochemical properties, outlines relevant experimental protocols for its analysis, and visualizes its role in biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic conjugate formed by linking the water-soluble vitamin Biotin (Vitamin B7) to a D-glucose molecule. The chemical structure, as identified by its IUPAC name [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate, reveals an ester linkage between the valeric acid side chain of biotin and a hydroxyl group of D-glucose. This bifunctional nature allows it to be utilized in various research applications, including the study of glucose transporters and as a tool in targeted drug delivery systems. Its utility is often described as a multifunctional dye for research purposes.[1][2][3][4]

Solubility of this compound

The solubility of this compound is a critical parameter for its application in experimental and therapeutic contexts. Due to the presence of the hydrophilic glucose moiety and the more complex biotin structure, its solubility profile is nuanced.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for organic solvents, with dimethyl sulfoxide (DMSO) being a common solvent for creating stock solutions. Information on its aqueous solubility is limited, but inferences can be drawn from the properties of its constituent parts.

| Solvent | Concentration | Conditions | Source(s) |

| DMSO | 100 mg/mL (246.03 mM) | Ultrasonic assistance may be required. | |

| DMSO | 90 mg/mL | - |

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

-

pH: The valeric acid component of biotin has a carboxylic acid group, which will be deprotonated at higher pH, potentially increasing aqueous solubility.

-

Temperature: Generally, solubility in most solvents increases with temperature.

-

Solvent Polarity: The presence of both polar (glucose) and less polar (biotin) regions suggests that solubility will be optimal in solvents with appropriate polarity. The high solubility in DMSO, a polar aprotic solvent, supports this.

-

Linker Chemistry: The nature of the linkage between biotin and glucose can impact the overall physicochemical properties of the conjugate. The ester linkage in the identified this compound is relatively non-polar.

Stability of this compound

The stability of this compound is paramount for its storage, handling, and application. Degradation can occur through several mechanisms, primarily hydrolysis of the ester linkage and degradation of the individual biotin and glucose moieties.

Chemical Stability and Degradation Pathways

The primary point of instability in the this compound conjugate is the ester bond linking the two molecules. This bond is susceptible to hydrolysis under both acidic and alkaline conditions, which would cleave the conjugate into biotin and glucose.

-

pH: The rate of hydrolysis of the ester linkage is expected to be pH-dependent, with increased rates at low and high pH.

-

Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions.

-

Enzymatic Degradation: In biological systems, esterases could potentially cleave the ester bond.

Storage and Handling Recommendations

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to ensure stability:

| Storage Condition | Duration | Notes | Source(s) |

| -80°C | 6 months | Protect from light. | |

| -20°C | 1 month | Protect from light. |

For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

This section details methodologies for the analysis of this compound, focusing on solubility and stability assessment, as well as its application in biological assays.

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound powder to a known volume of the solvent in separate vials.

-

Agitate the vials vigorously using a vortex mixer for a set period (e.g., 1 hour).

-

If necessary, use an ultrasonic bath to aid dissolution, especially for organic solvents like DMSO.

-

Equilibrate the solutions at a constant temperature for a specified time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or a validated HPLC method.

-

Calculate the solubility in mg/mL or Molarity.

Protocol for Stability Assessment (Hydrolysis Study)

Objective: To evaluate the stability of the this compound conjugate under different pH conditions.

Materials:

-

This compound stock solution (in a stable solvent like DMSO)

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Constant temperature incubator or water bath

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Prepare reaction mixtures by diluting the this compound stock solution into the different pH buffers to a final known concentration.

-

Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Immediately quench any further reaction by neutralizing the pH or freezing the sample.

-

Analyze the samples by HPLC to quantify the remaining amount of intact this compound and the appearance of degradation products (e.g., free biotin and glucose).

-

Plot the concentration of intact this compound versus time for each pH condition to determine the degradation kinetics.

Biological Context and Signaling Pathways

Biotin plays a crucial role as a cofactor for several carboxylases involved in key metabolic pathways, including gluconeogenesis and fatty acid synthesis. The conjugation of biotin to glucose suggests its potential use in studying and targeting processes related to glucose metabolism and transport.

Role of Biotin in Glucose Metabolism

Biotin is known to influence glucose homeostasis through several mechanisms:

-

Glucokinase (GCK) Expression: Biotin can increase the expression of glucokinase, a key enzyme in glucose sensing and metabolism in the liver and pancreatic β-cells.

-

Insulin Secretion: Studies have shown that biotin can enhance glucose-stimulated insulin secretion.

-

Gluconeogenesis: Biotin is a cofactor for pyruvate carboxylase, an essential enzyme in the gluconeogenic pathway.

The following diagram illustrates the established role of biotin in key metabolic pathways related to glucose.

Caption: Role of Biotin in Glucose and Fatty Acid Metabolism.

Experimental Workflow and Applications

This compound can be employed in various experimental workflows, particularly for studying interactions with glucose transporters or for targeted delivery applications.

Workflow for Studying Glucose Transporter Interaction

The following diagram outlines a typical workflow for investigating the interaction of this compound with cells expressing a specific glucose transporter.

Caption: Workflow for analyzing this compound uptake in cells.

Conclusion

This compound is a valuable research tool with specific solubility and stability characteristics that must be considered for its effective use. While highly soluble in DMSO, its aqueous solubility and stability, particularly the hydrolysis of its ester linkage, require careful management in experimental design. The protocols and information provided in this guide offer a foundation for researchers to confidently work with and characterize this compound in their studies of glucose metabolism, transport, and targeted delivery. Further research into the detailed stability profile of this conjugate in various aqueous media would be beneficial for expanding its applications.

References

The Pivotal Role of Biotin in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, has long been recognized for its essential role as a covalently bound coenzyme for several carboxylases that are critical for intermediary metabolism.[1] These enzymes are integral to fatty acid synthesis, amino acid catabolism, and, most notably, glucose metabolism.[2] Emerging evidence has expanded our understanding of biotin beyond its cofactor role, revealing its function as a key regulator of gene expression, thereby influencing a wide array of metabolic pathways central to glucose homeostasis.[3][4] This technical guide provides an in-depth exploration of the discovery and mechanisms of biotin's action in glucose metabolism, offering detailed experimental protocols, quantitative data, and visualizations of the core signaling pathways for researchers and drug development professionals.

Biotin's Core Function: A Cofactor for Carboxylases

The primary and most well-understood role of biotin in metabolism is as a prosthetic group for a family of enzymes known as biotin-dependent carboxylases.[5] In humans, there are five such enzymes, with two playing a direct and critical role in glucose metabolism:

-

Pyruvate Carboxylase (PC): Located in the mitochondria, PC is a crucial enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key intermediate in the Krebs cycle and a primary building block for gluconeogenesis. Biotin deficiency leads to reduced PC activity, which can impair the body's ability to produce glucose during periods of fasting, potentially leading to hypoglycemia.

-

Acetyl-CoA Carboxylase (ACC): Existing in two isoforms (ACC1 and ACC2), this enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. While primarily associated with fatty acid synthesis, ACC activity influences glucose metabolism by regulating the availability of substrates and through its impact on cellular energy status.

The activation of these carboxylases is a two-step process catalyzed by holocarboxylase synthetase (HCS) . HCS first synthesizes biotinyl-5'-AMP from biotin and ATP. In the second step, the biotinyl moiety is transferred to a specific lysine residue on the apocarboxylase, rendering it catalytically active.

Quantitative Effects of Biotin on Glucose Metabolism

Numerous studies in both animal models and humans have demonstrated the significant impact of biotin on glucose homeostasis. The following tables summarize key quantitative findings from this research.

Table 1: Effect of Biotin Supplementation on Glycemic Control in Type 2 Diabetes Mellitus (T2DM) Patients (Meta-Analysis of 5 Randomized Controlled Trials)

| Parameter | Mean Difference (Biotin vs. Placebo) | 95% Confidence Interval | Duration of Supplementation |

| Fasting Blood Glucose (FBG) | -1.21 mmol/L | -2.73 to 0.31 | 28 to 90 days |

| Total Cholesterol (TC) | -0.22 mmol/L | -0.25 to -0.19 | 28 to 90 days |

| Triglycerides (TG) | -0.59 mmol/L | -1.21 to 0.03 | 28 to 90 days |

| Insulin | 1.88 pmol/L | -13.44 to 17.21 | 28 to 90 days |

Table 2: Dose-Dependent Effects of Biotin on Fasting Blood Glucose in Diabetic Patients

| Study Population | Biotin Dosage | Duration | Reduction in Fasting Blood Glucose | Reference |

| Type 2 Diabetes | 9 mg/day | 1 month | ~45% | |

| Type 1 Diabetes | 16 mg/day | 1 week | up to 50% |

Table 3: Effects of Biotin on Pancreatic Islet Function in Cultured Rat Islets

| Parameter | Biotin Concentration | Duration | % Change from Control |

| Glucokinase Activity | 10 nM - 1 µM | 48 hours | Significant increase (doubled at 100-300 nM) |

| Insulin Secretion (5.5 mM Glucose) | 1 µM | 24 hours | +43.6 ± 5% |

| Insulin Secretion (16 mM Glucose) | 1 µM | 24 hours | +53.7 ± 6.8% |

| Glucokinase mRNA Levels | 1 µM | 12 hours | +41.5 ± 13% |

| Glucokinase mRNA Levels | 1 µM | 24 hours | +81.3 ± 19% |

| Insulin mRNA Levels | 1 µM | 24 hours | +42.7 ± 17% |

Key Signaling Pathways Modulated by Biotin

Beyond its role as a simple cofactor, biotin actively modulates signaling pathways that regulate glucose metabolism.

The Holocarboxylase Synthetase (HCS) - cGMP Pathway

Biotin's influence on gene expression is, in part, mediated through a signaling cascade involving HCS and cyclic guanosine monophosphate (cGMP). Biotin, through an HCS-dependent mechanism, stimulates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels. This, in turn, activates cGMP-dependent protein kinase (PKG), which is believed to be a key player in mediating the transcriptional effects of biotin on genes like glucokinase.

The AMPK Signaling Pathway

Biotin also influences glucose metabolism through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Biotin supplementation has been shown to increase the phosphorylation and activation of AMPK in adipose tissue. Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This, in turn, can relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation and influencing overall glucose utilization.

Detailed Experimental Protocols

Measurement of Pyruvate Carboxylase (PC) Activity

This protocol describes a coupled enzyme assay to determine PC activity in cell or tissue extracts.

Principle: The oxaloacetate produced by PC is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA is then measured spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

-

1.0 M Tris-HCl, pH 8.0

-

0.5 M NaHCO₃

-

0.1 M MgCl₂

-

0.1 M Pyruvate

-

10 mM Acetyl-CoA

-

10 mM ATP

-

10 mM DTNB

-

Citrate Synthase (excess)

-

Cell/Tissue Lysis Buffer

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, pyruvate, acetyl-CoA, ATP, DTNB, and citrate synthase in a cuvette.

-

Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

-

Incubate both cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the cell or tissue extract to both cuvettes.

-

Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. The activity is proportional to the difference in the rate between the reaction and control cuvettes.

Unit Definition: One unit (U) of pyruvate carboxylase activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute under the specified conditions.

Quantification of Glucokinase (GK) mRNA Levels by Real-Time PCR

Principle: This protocol outlines the steps for quantifying the relative expression of glucokinase mRNA in cells or tissues using a two-step real-time reverse transcription PCR (RT-qPCR) approach.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for glucokinase and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare a PCR reaction mix containing qPCR master mix, forward and reverse primers for glucokinase or the reference gene, and the synthesized cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Monitor the fluorescence signal at each cycle.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for both the glucokinase and the reference gene. Calculate the relative expression of glucokinase mRNA using the ΔΔCt method, normalizing to the reference gene expression.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Mice

Principle: This protocol measures the pancreatic beta-cell response to a glucose challenge in live mice.

Materials:

-

Glucose solution (e.g., 2 g/kg body weight)

-

Heparinized capillary tubes or microcentrifuge tubes

-

Glucometer and test strips

-

Insulin ELISA kit

Procedure:

-

Fast mice overnight (approximately 16 hours).

-

Collect a baseline blood sample (t=0) from the tail vein. Measure blood glucose using a glucometer and collect plasma for insulin measurement.

-

Administer an intraperitoneal (IP) injection of the glucose solution.

-

Collect subsequent blood samples at various time points after the glucose injection (e.g., 2, 5, 15, and 30 minutes).

-

At each time point, measure blood glucose and collect plasma.

-

Quantify insulin concentrations in the collected plasma samples using an insulin ELISA kit.

-

Plot the glucose and insulin concentrations over time to assess the glucose tolerance and insulin secretory response.

Conclusion

The discovery of biotin's multifaceted role in glucose metabolism has opened new avenues for research and therapeutic development. From its fundamental function as a carboxylase cofactor to its intricate regulation of gene expression and signaling pathways, biotin stands as a critical micronutrient for maintaining glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanisms of biotin action and explore its potential as a therapeutic agent in metabolic disorders such as diabetes. The continued elucidation of these pathways will undoubtedly lead to a more comprehensive understanding of nutrient-gene interactions and the development of novel strategies for the prevention and treatment of metabolic diseases.

References

- 1. The biochemistry of fatty liver and kidney syndrome. Biotin-mediated restoration of hepatic gluconeogenesis in vitro and its relationship to pyruvate carboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Survey of the Effect of Biotin on Glycemic Control and Plasma Lipid Concentrations in Type 1 Diabetic Patients in Kermanshah in Iran (2008-2009) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beyond predicting diagnosis: Is there a role for measuring biotinidase activity in liver glycogen storage diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating hepatic glucokinase activity using a simple model of lactate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biomimetic Synthesis of Biotin from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential enzymatic cofactor vital for core metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While industrial production has historically relied on chemical synthesis, biomimetic and chemoenzymatic approaches rooted in the natural biosynthetic pathway offer compelling advantages in terms of stereospecificity and sustainability. This technical guide provides an in-depth overview of the biomimetic synthesis of (+)-biotin, starting from the ubiquitous precursor D-glucose. It details the complete enzymatic cascade, from central carbon metabolism to the final intricate sulfur insertion, presenting key quantitative data, detailed experimental protocols for the core enzymatic steps, and visual representations of the pathway and associated workflows.

Introduction

Biotin is a sulfur-containing vitamin composed of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain. Its biological role is to act as a covalently bound carrier of activated carbon dioxide for a class of enzymes known as carboxylases.[1] All animals must source biotin exogenously, whereas it is synthesized de novo in bacteria, archaea, fungi, and plants.[2] The biosynthetic pathway, particularly in model organisms like Escherichia coli, is well-characterized and serves as a blueprint for biomimetic production strategies.

This guide focuses on the E. coli pathway, a model system that hijacks components of fatty acid synthesis to produce the pimeloyl moiety, which forms the carbon backbone of biotin, before proceeding through a conserved four-enzyme cascade to assemble the final molecule.[3] The journey from D-glucose involves its conversion through glycolysis to acetyl-CoA, the primary building block for the entire downstream pathway.

The Complete Biosynthetic Pathway: From D-Glucose to (+)-Biotin

The synthesis of biotin from D-glucose can be conceptually divided into three major stages:

-

Central Metabolism: Conversion of D-glucose to acetyl-CoA and malonyl-CoA, the primary building blocks.

-

Early Pathway (Pimelate Synthesis): Hijacking of the fatty acid synthesis (FAS) machinery to construct the C7 dicarboxylic acid backbone, pimeloyl-ACP.

-

Late Pathway (Ring Assembly): A conserved four-step enzymatic sequence that builds the fused ring system of biotin.

The overall flow of intermediates from D-glucose is depicted below.

Stage 1: Central Metabolism

D-glucose is catabolized via glycolysis to pyruvate, which is subsequently decarboxylated by the pyruvate dehydrogenase complex to yield acetyl-CoA. The enzyme acetyl-CoA carboxylase (ACC) then catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed substrate for fatty acid and, in this context, pimelate synthesis.

Stage 2: Pimelate Synthesis via Fatty Acid Synthesis (FAS) Hijacking

In E. coli, the synthesis of the pimelate backbone is cleverly integrated into the existing FAS pathway.

-

Priming: Malonyl-CoA is converted to Malonyl-ACP by the malonyl-CoA:ACP transacylase (FabD).

-

Modification & Elongation: The key hijacking step involves the S-adenosylmethionine (SAM)-dependent methylation of the free carboxyl group of malonyl-ACP by BioC. This modification allows the dicarboxylic acid intermediate to be processed by the FAS elongation machinery (FabB, FabG, FabZ, FabI) for two cycles.

-

Termination: The resulting pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH to yield pimeloyl-ACP, the substrate for the late pathway.

Stage 3: The Conserved Late Pathway of Biotin Synthesis

This stage involves four key enzymes that construct the ureido and tetrahydrothiophene rings.

-

BioF (8-amino-7-oxononanoate synthase): A pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine and pimeloyl-ACP (or pimeloyl-CoA in some organisms) to form 7-keto-8-aminopelargonic acid (KAPA).[4][5]

-

BioA (7,8-diaminopelargonic acid aminotransferase): Another PLP-dependent enzyme that uses SAM as the amino donor to convert the 7-keto group of KAPA into an amino group, forming 7,8-diaminopelargonic acid (DAPA).

-

BioD (Dethiobiotin synthetase): An ATP-dependent enzyme that catalyzes the formation of the ureido ring by incorporating CO₂ (from bicarbonate) to cyclize DAPA into dethiobiotin (DTB).

-

BioB (Biotin synthase): A remarkable member of the radical SAM superfamily of enzymes that catalyzes the final, mechanistically complex step. It inserts a sulfur atom between the C6 and C9 positions of dethiobiotin to form the tetrahydrothiophene ring of biotin. The enzyme utilizes two iron-sulfur clusters: a [4Fe-4S] cluster to reductively cleave SAM and generate a 5'-deoxyadenosyl radical, and a [2Fe-2S] cluster that is sacrificed to provide the sulfur atom.

Quantitative Data Summary

The efficiency of the biotin synthesis pathway is dependent on numerous factors, including enzyme kinetics, substrate availability, and reaction conditions. The following tables summarize key quantitative data reported in the literature for enzymes from various organisms.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m / K_0.5 (µM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| BioB (Biotin Synthase) | Arabidopsis thaliana | Dethiobiotin | 30 | >0.0005 | |

| BioB (Biotin Synthase) | Arabidopsis thaliana | S-Adenosylmethionine | 39 | >0.0005 | |

| BioD (Dethiobiotin Synthase) | Escherichia coli | DAPA | 1.6 | 1.5 | |

| BioD (Dethiobiotin Synthase) | Escherichia coli | ATP | 13 | 1.5 | |

| YnfK (BioD Paralog) | Escherichia coli | DAPA | 3.6 | 0.015 |

| YnfK (BioD Paralog) | Escherichia coli | ATP | 27 | 0.015 | |

Table 2: Reaction Stoichiometry and Product Yields

| Reaction Step | Organism/System | Key Metric | Value | Reference |

|---|---|---|---|---|

| BioB: DTB -> Biotin | Escherichia coli | Moles of SAM consumed per mole of Biotin | 2.2 - 4.0 | |

| Whole Pathway | Engineered E. coli | Biotin Titer (from Pimelic Acid) | 45 mg/L | |

| Whole Pathway | Engineered Agrobacterium | Biotin Titer (from DAPA) | 110 mg/L |

| Whole Pathway | Engineered E. coli | Indirubin Titer (from Glucose) | 0.056 g/L | |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the late biotin synthesis pathway.

General Workflow: Enzyme Expression to Activity Assay

The general workflow for obtaining and testing a biosynthetic enzyme involves cloning the corresponding gene into an expression vector, overexpressing the protein in a host like E. coli, purifying the recombinant protein, and finally, performing a functional assay.

Protocol: BioA (DAPA Aminotransferase) Activity Assay

This protocol is adapted from a microplate fluorescence assay used for Mycobacterium tuberculosis BioA. The principle involves the derivatization of the diamine product (DAPA) with ortho-phthalaldehyde (OPA) to yield a fluorescent adduct.

-

Reagents:

-

BioA Enzyme (purified)

-

1 M TAPS Buffer, pH 8.6

-

10 mM Pyridoxal-5'-phosphate (PLP)

-

2 mM 7-keto-8-aminopelargonic acid (KAPA)

-

100 mM S-Adenosylmethionine (SAM)

-

Derivatizing Solution: Freshly prepare by mixing 20 µL OPA–2-mercaptoethanol reagent, 135 µL of 0.26 M sodium borate buffer (pH 9.4), and 45 µL ethanol.

-

96-well black microplate

-

-

Procedure:

-

Prepare the enzymatic reaction master mix in a microcentrifuge tube. For a 50 µL final reaction volume, combine:

-

5 µL 1 M TAPS buffer (pH 8.6)

-

0.5 µL 10 mM PLP (final: 100 µM)

-

5 µL 100 mM SAM (final: 1 mM)

-

2 µM purified BioA enzyme

-

Nuclease-free water to 45 µL

-

-

Pre-incubate the master mix at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of 2 mM KAPA (final: 20 µM).

-

Incubate at 37°C for 20-30 minutes.

-

Terminate the reaction by heating the plate/tubes at 100°C for 10 minutes.

-

Centrifuge to pellet the denatured protein and transfer the supernatant to a new 96-well plate.

-

To each well containing the supernatant, add 200 µL of the freshly made derivatizing solution.

-

Incubate for 2 hours at room temperature, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.

-

Quantify DAPA concentration by comparing fluorescence to a standard curve prepared with known concentrations of DAPA.

-

Protocol: BioD (Dethiobiotin Synthetase) Coupled Assay

This protocol is based on a coupled spectrophotometric assay that measures ADP formation by linking it to NADH oxidation.

-

Reagents:

-

BioD Enzyme (purified)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM NaHCO₃, 5 mM MgCl₂

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Substrates: 7,8-diaminopelargonic acid (DAPA), ATP

-

Coupling Reagents: Phosphoenolpyruvate (PEP), NADH

-

-

Procedure:

-

Prepare the reaction mixture in a quartz cuvette. For a 500 µL final volume, combine:

-

Assay Buffer

-

1 mM ATP

-

1.5 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

Excess PK and LDH (e.g., 10 units each)

-

Purified BioD enzyme (e.g., 1-5 µM)

-

-

Mix by inversion and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding DAPA to a final concentration of ~100 µM.

-

Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

-

Protocol: BioB (Biotin Synthase) Anaerobic In Vitro Assay

This protocol describes an optimized assay for the radical SAM enzyme BioB, which must be performed under strict anaerobic conditions.

-

Reagents & Equipment:

-

Anaerobic chamber or glovebox

-

Purified BioB enzyme, reconstituted with iron-sulfur clusters

-

Reducing System: Purified flavodoxin, flavodoxin reductase, and NADPH (or a chemical reductant like sodium dithionite).

-

Assay Buffer (anaerobic): 50 mM Tris-HCl (pH 8.0), 2 mM DTT

-

Substrates: Dethiobiotin (DTB), S-Adenosylmethionine (SAM)

-

Cofactors: Ferrous ammonium sulfate, L-cysteine, Fructose-1,6-bisphosphate (optional, enhances activity)

-

-

Procedure:

-

All solutions and materials must be made anaerobic by sparging with argon or nitrogen and transferred into an anaerobic chamber.

-

Prepare the reaction mixture in a sealed anaerobic vial. For a 100 µL final volume, combine:

-

Assay Buffer

-

0.5 mM Ferrous ammonium sulfate

-

1 mM NADPH

-

0.2 mM SAM

-

150 µM Dethiobiotin

-

Catalytic amounts of flavodoxin and flavodoxin reductase

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the reconstituted BioB enzyme.

-

Incubate for 1-2 hours.

-

Quench the reaction by adding an acid (e.g., trifluoroacetic acid to 0.1%) or by flash-freezing in liquid nitrogen.

-

Analyze the product (biotin) by HPLC, LC-MS, or a microbiological assay using a biotin-auxotrophic strain of E. coli.

-

Key Mechanistic Insights: The Radical SAM Action of Biotin Synthase

The final step of biotin synthesis is a feat of biological chemistry. The BioB enzyme uses a [4Fe-4S] cluster to cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•). This radical abstracts a hydrogen atom from the C9 methyl group of dethiobiotin. A subsequent radical mechanism, involving a second equivalent of SAM and the sacrificial [2Fe-2S] cluster as the sulfur donor, leads to the formation of the tetrahydrothiophene ring.

Conclusion and Future Outlook

The biomimetic synthesis of biotin from D-glucose represents a highly integrated process that bridges central carbon metabolism with a specialized, mechanistically elegant biosynthetic pathway. By harnessing the cell's own machinery, this approach ensures the production of the biologically active (+)-biotin enantiomer. While whole-cell metabolic engineering has shown promise in increasing titers, challenges remain in optimizing the flux through the entire pathway and overcoming regulatory bottlenecks. In vitro chemoenzymatic cascades, built from the purified enzymes described herein, offer a powerful alternative for controlled, high-yield synthesis. Future research will likely focus on enzyme engineering to improve catalytic efficiency, exploring novel enzyme orthologs with superior properties, and optimizing bioreactor conditions to make the biomimetic production of biotin a commercially viable alternative to traditional chemical methods.

References

- 1. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the Cellular Transport Mechanisms of Biotinylated Glucose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary